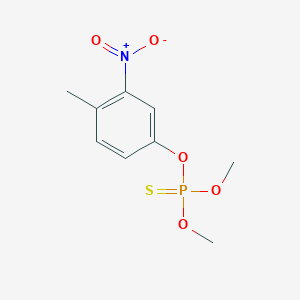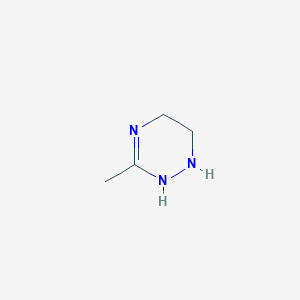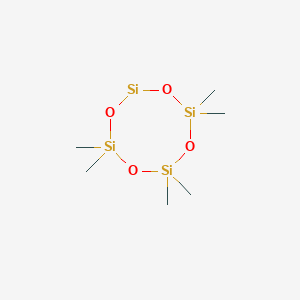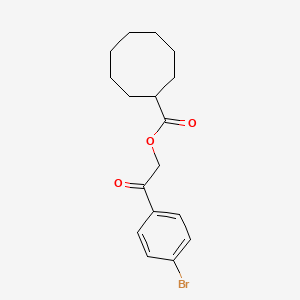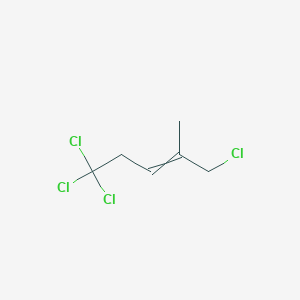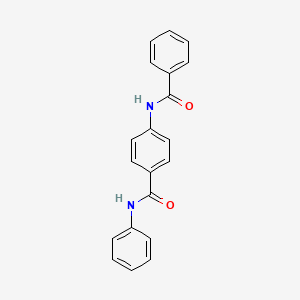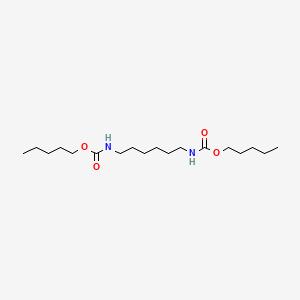
Dipentyl hexane-1,6-diylbiscarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipentyl hexane-1,6-diylbiscarbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of two carbamate groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipentyl hexane-1,6-diylbiscarbamate can be synthesized through a one-pot reaction involving 1,6-hexanediamine, urea, and alcohols such as methanol, ethanol, propanol, and butanol. The reaction is catalyzed by zinc-incorporated berlinite (ZnAlPO4) and is carried out in a self-designed batch reactor. The optimized reaction conditions include a molar ratio of urea/HDA/butanol = 2.6:1:8.6, a catalyst usage of 3.0 g, a reaction temperature of 493 K, a reaction time of 6 hours, and a reaction pressure of 1.2 MPa .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the compound. Additionally, the reaction conditions can be optimized to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Dipentyl hexane-1,6-diylbiscarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate groups into amine groups.
Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce hexanediamine derivatives.
Aplicaciones Científicas De Investigación
Dipentyl hexane-1,6-diylbiscarbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of coatings, adhesives, and other materials.
Mecanismo De Acción
The mechanism of action of dipentyl hexane-1,6-diylbiscarbamate involves its interaction with specific molecular targets. The carbamate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hexane backbone provides structural stability and facilitates the compound’s interaction with hydrophobic regions of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl hexane-1,6-dicarbamate
- Dibutyl hexane-1,6-dicarbamate
- Diethyl hexane-1,6-dicarbamate
Uniqueness
Dipentyl hexane-1,6-diylbiscarbamate is unique due to its specific alkyl chain length and the presence of two carbamate groups. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
13590-65-3 |
|---|---|
Fórmula molecular |
C18H36N2O4 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
pentyl N-[6-(pentoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C18H36N2O4/c1-3-5-11-15-23-17(21)19-13-9-7-8-10-14-20-18(22)24-16-12-6-4-2/h3-16H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
WLDAUAQLYNYMIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)NCCCCCCNC(=O)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


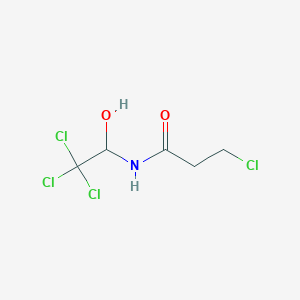
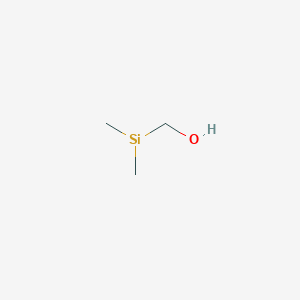
![2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydrocinnolino[5,4,3-cde]cinnoline](/img/structure/B14705208.png)
![2-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-2-methylpropan-1-ol](/img/structure/B14705215.png)
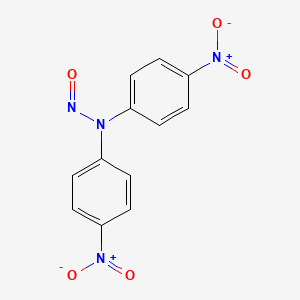
![5-phenyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),7,9,11-tetraen-3-one](/img/structure/B14705222.png)
